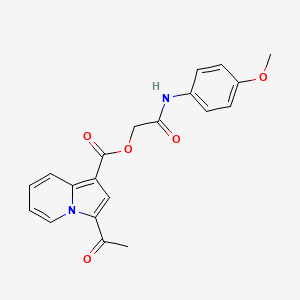

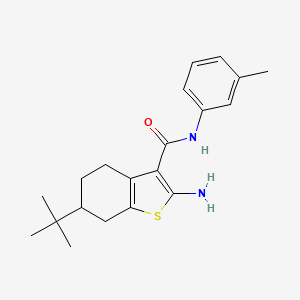

2-((4-Methoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Determination of Amino Acids Derivatives

The study presented in paper focuses on the fluorescence intensity of amino acids and ammonia as derivatives of 1-methoxycarbonylindolizine-3,5-dicarbaldehyde (IDA). The fluorescence was observed to be strong at a lower pH range and decreased with increasing pH. The derivatization process was quick and stable, and the method showed high precision and linearity over a broad concentration range. This method was compared with traditional amino acid analysis, indicating its potential for accurate determination of protein hydrolysates.

Transformations of Ethyl 2-Amino Thiazole Derivatives

In paper , the transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into various substituted thiazolo[5,4-c]pyridine-7-carboxylates is described. The process involved the reaction with aromatic amines and monosubstituted hydrazines. This study provides insights into the chemical reactivity of thiazole derivatives and their potential applications in synthesizing novel compounds.

Molecular Diversity in Three-Component Reactions

The research in paper explores the three-component reactions involving 4-dimethylamino- or 4-methoxypyridine with acetylenedicarboxylates and arylidene cyanoacetates. The study highlights the molecular diversity achieved through these reactions, resulting in the formation of various polysubstituted derivatives. The outcomes demonstrate the influence of substrates and reaction conditions on the yield and diastereoselectivity of the products.

Synthesis and Reactivity of Pyrimidine Derivatives

Paper details the synthesis and chemical reactivity of a novel pyrimidine derivative. The compound was used as a building block for creating various nitrogen heterocyclic compounds through reactions with different bifunctional nucleophiles. The study also includes an evaluation of the biological activity of the synthesized compounds, providing a foundation for further exploration of their potential applications.

Crystal Structure and Biological Activity of Pyridothiazine Derivative

The synthesis, biological activity, and crystal structure of a pyridothiazine derivative are presented in paper . The compound was characterized using NMR, IR, and X-ray diffraction, revealing its conformation and intramolecular hydrogen bonding. The study also reports moderate insecticidal activity against Aphis craccivora, suggesting its potential use in pest control.

Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

- The compound has been employed as a precursor in the synthesis of nitrogen heterocyclic compounds, such as pyrazoles, pyrimidines, pyridopyrimidines, and diazepines. Its reactivity with a diversity of bifunctional nucleophiles like hydrazines, guanidines, and ethylenediamine demonstrates its versatility in constructing complex molecules with potential biological activities (Farouk, Ibrahim, & El-Gohary, 2021).

- In another study, the compound facilitated the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides by reacting with hydrazine hydrate, leading to the creation of pyrazolo[1,5-a]pyrimidine derivatives. These compounds were then evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the compound's application in the development of potential anticancer agents (Hassan, Hafez, & Osman, 2014).

Biological Activity Evaluation

- The synthesis of novel indole-benzimidazole derivatives from compounds related to 2-((4-Methoxyphenyl)amino)-2-oxoethyl derivatives showcases the potential of these molecules in medicinal chemistry. Such derivatives could offer new avenues for the exploration of therapeutic agents (Wang, Liu, Xu, Jiang, & Kang, 2016).

- The compound has also been a key player in the synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles, demonstrating its utility in producing molecules with potential for biological organocatalysis. This highlights its role in green chemistry and the development of environmentally friendly synthesis methods (Zolfigol, Tavasoli, Moosavi‐Zare, Moosavi, Kruger, Shiri, & Khakyzadeh, 2013).

Propriétés

IUPAC Name |

[2-(4-methoxyanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5/c1-13(23)18-11-16(17-5-3-4-10-22(17)18)20(25)27-12-19(24)21-14-6-8-15(26-2)9-7-14/h3-11H,12H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXDSXVBAQLRPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OCC(=O)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Methoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-3-yl}acetic acid](/img/structure/B2509045.png)

![5-(4-ethoxyphenyl)-2-methyl-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2509050.png)

![(E)-4-(Dimethylamino)-N-[(1R)-1-(3-methyl-1-benzothiophen-2-yl)ethyl]but-2-enamide](/img/structure/B2509064.png)

![2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2509065.png)